Hydroxyitraconazole

描述

Significance as a Primary Active Metabolite of Itraconazole (B105839)

The principal significance of hydroxyitraconazole lies in its own potent antifungal activity. Research has consistently demonstrated that its in vitro activity is comparable to that of itraconazole against a wide array of pathogenic fungi. drugbank.comasm.orgnih.gov This intrinsic activity means that a substantial portion of the antifungal effect observed after itraconazole administration is attributable to this compound. nih.gov Consequently, plasma concentrations of this metabolite are considered a key indicator for assessing the potential for effective fungal prophylaxis and treatment. caymanchem.comnih.gov

The relationship between the concentrations of itraconazole and this compound in the bloodstream is a subject of ongoing research. While a statistically significant correlation exists, there is also marked inter-patient variability in the ratio of the metabolite to the parent drug. asm.orguthscsa.edunih.gov Studies have shown that the median ratio of this compound to itraconazole is approximately 1.73, but with a very wide range (0.13 to 8.96), making it difficult to accurately predict the concentration of the active metabolite based solely on the parent drug's level. asm.orguthscsa.edunih.gov This variability underscores the importance of measuring this compound directly to understand the total antifungal potential in a given individual.

Research Rationale for Isolated Study of this compound

Furthermore, like its parent compound, this compound is an effective inhibitor of CYP3A4 and P-glycoprotein (P-gp) efflux transporters. nih.gov This inhibitory action creates a potential for significant drug-drug interactions. Isolated research into this compound's inhibitory profile helps to better predict and understand these interactions, which is critical in complex clinical scenarios where multiple medications are used.

Finally, the high degree of variability in the metabolic ratio between patients necessitates a separate focus on the metabolite. asm.orguthscsa.edu Factors influencing this variability are not fully understood, and dedicated research on this compound's pharmacokinetics is essential for a more complete understanding of its behavior in the body. medchemexpress.comasm.org This knowledge is vital for the development of pharmacokinetic models that can more accurately predict the levels of both active moieties. asm.orgnih.gov

Overview of Key Research Areas and Methodological Approaches

Research on this compound spans several key scientific domains, employing a range of sophisticated methodological approaches.

Key Research Areas:

In Vitro Antifungal Susceptibility: A significant body of research focuses on determining the minimum inhibitory concentrations (MICs) or 50% inhibitory concentrations (IC50) of this compound against various fungal pathogens. These studies often directly compare its potency to that of itraconazole across a large number of clinical isolates. researchgate.netnih.gov For most fungi, the activity of the two compounds is found to be very similar. researchgate.netnih.gov However, for certain species, such as some isolates of Candida glabrata and Trichophyton mentagrophytes, differences in susceptibility have been noted, with some being more susceptible to the parent compound. researchgate.netnih.gov

Pharmacokinetics: The pharmacokinetic profile of this compound is another major area of investigation. Studies evaluate its absorption, distribution, metabolism, and elimination, often in conjunction with itraconazole. nih.govnih.gov Research has shown that, similar to itraconazole, this compound exhibits a dose-dependent half-life. nih.govnih.gov These studies are crucial for developing and refining population pharmacokinetic models. asm.orgnih.govoup.com

Analytical Method Development: The development of sensitive and specific bioanalytical methods for the simultaneous quantification of itraconazole and this compound in biological matrices (primarily plasma and serum) is a continuous area of research. nih.govjocpr.com This is fundamental for both pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov

Chemical Synthesis: To facilitate research, methods for the convergent total synthesis of enantiomerically pure this compound have been developed. researchgate.net This allows for the production of the compound as a reference standard and for use in isolated in vitro and in vivo experiments.

Methodological Approaches:

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the specific and sensitive measurement of this compound concentrations. oup.comnih.govoup.comasm.org These methods allow for the separation and independent quantification of the parent drug and its metabolite. nih.gov

In Vitro Susceptibility Testing: Standardized methodologies, such as microbroth dilution tests and colorimetric assays (e.g., MTT assay), are employed to determine the antifungal potency of this compound against a panel of fungal species. nih.gov

Pharmacokinetic Modeling: Non-linear mixed-effects modeling is used to analyze concentration-time data and develop population pharmacokinetic models. nih.govoup.com These models help to describe the pharmacokinetic properties of this compound and identify sources of variability. asm.org

Research Data Tables

Table 1: Comparative In Vitro Antifungal Activity of Itraconazole and this compound

| Fungal Species | Number of Isolates | Itraconazole IC50 (mg/L) Geometric Mean | This compound IC50 (mg/L) Geometric Mean | Reference |

|---|---|---|---|---|

| Candida albicans | 499 | 0.04 | 0.04 | researchgate.net |

| Candida glabrata | 206 | 0.25 | 0.54 | researchgate.net |

| Aspergillus fumigatus | 214 | 0.24 | 0.24 | researchgate.net |

| Cryptococcus neoformans | 109 | 0.08 | 0.08 | researchgate.net |

| Trichophyton rubrum | 52 | 0.04 | 0.06 | researchgate.net |

Table 2: Summary of Analytical Methods for this compound Quantification

| Methodology | Biological Matrix | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 1 ng/mL | nih.gov |

| HPLC | Human Plasma | 5 ng/mL | ingentaconnect.com |

| HPLC | Plasma | 5 µg/L (0.005 mg/L) | oup.comasm.org |

| MEKC | Human Serum/Plasma | <0.01 µg/mL (0.01 mg/L) | nih.gov |

Table 3: Pharmacokinetic Parameters of this compound vs. Itraconazole (Single 200 mg Dose, NCF Formulation)

| Parameter | Itraconazole (Mean ± SD) | This compound (Mean ± SD) | Reference |

|---|---|---|---|

| Cmax (µg/L) | 2756 ± 792 | 1213 ± 316 | nih.govasm.org |

| AUC (µg·h/L) | 19688 ± 7393 | 27552 ± 9384 | nih.govasm.org |

| t1/2 (hours) | 30.1 ± 11.2 | 27.5 ± 5.7 | nih.govasm.org |

NCF: NanoCrystal formulation; Cmax: Maximum concentration; AUC: Area under the curve; t1/2: Half-life; SD: Standard Deviation.

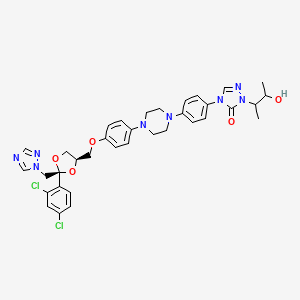

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-SQWDFJLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207970-87-4 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation Pathways

Enzymatic Formation of Hydroxyitraconazole from Itraconazole (B105839)

The conversion of itraconazole to this compound is a hydroxylation reaction, adding a hydroxyl group to the sec-butyl side chain of the itraconazole molecule. This metabolic step is a key determinant of the drug's in vivo activity, as this compound possesses antifungal potency comparable to the parent compound. nih.govasm.org

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4, CYP3A5, CYP3A12)

The primary enzyme responsible for the hydroxylation of itraconazole to this compound in humans is cytochrome P450 3A4 (CYP3A4). caymanchem.comnih.govnih.govnih.gov This enzyme is highly expressed in the liver and small intestine, playing a crucial role in the first-pass metabolism of many drugs, including itraconazole. nih.gov The metabolism of itraconazole by CYP3A4 results in the formation of several metabolites, with this compound being the major one. nih.govnih.gov Both itraconazole and its metabolite, this compound, are also potent inhibitors of CYP3A4, which can lead to significant drug-drug interactions. nih.govnih.govnih.gov

Studies have indicated that other CYP3A isoforms, such as CYP3A5, may also contribute to itraconazole metabolism, although their specific roles can be influenced by genetic polymorphisms. jst.go.jp In different species used as research models, orthologous enzymes are involved. For instance, in canines, CYP3A12 has been identified as a key enzyme in the hydroxylation of itraconazole. nih.gov

Identification of Specific Isozymes and Orthologs Across Research Models

In veterinary medicine, particularly in dogs, research has identified specific CYP450 isoforms responsible for the biotransformation of itraconazole. Studies using canine liver microsomes and recombinant canine CYPs have shown that CYP3A12 and CYP2D15 have the highest activity for itraconazole hydroxylation. nih.gov This highlights the importance of considering species-specific differences in drug metabolism when extrapolating preclinical data.

Subsequent Metabolic Conversions of this compound

Formation of Keto-Itraconazole and N-desalkylitraconazole

Further metabolism of this compound, as well as the parent drug itraconazole, leads to the formation of other metabolites, including keto-itraconazole and N-desalkylitraconazole. nih.govnih.govresearchgate.net Keto-itraconazole is formed through the oxidation of the hydroxyl group on the this compound molecule. nih.govresearchgate.net N-desalkylitraconazole is produced via the removal of the N-desalkyl side chain. nih.govresearchgate.net These metabolites have been detected in plasma samples of individuals treated with itraconazole. nih.gov

Characterization of Enzymes Involved in Downstream Metabolism

The same enzyme primarily responsible for the initial hydroxylation of itraconazole, CYP3A4, is also involved in the subsequent metabolic conversions of this compound. nih.govresearchgate.net Studies have shown that both this compound and keto-itraconazole are substrates of CYP3A4. nih.gov This indicates a sequential metabolic pathway catalyzed by CYP3A4, where itraconazole is first converted to this compound, which can then be further metabolized by the same enzyme. researchgate.net

Mechanistic Studies of Metabolic Pathway Regulation

Furthermore, itraconazole and its primary metabolite, this compound, are potent inhibitors of CYP3A4. nih.govresearchgate.net This leads to a phenomenon known as auto-inhibition, where the drug and its metabolite inhibit their own metabolism. This can result in non-linear pharmacokinetics and an increase in drug exposure with repeated dosing. The inhibition of CYP3A4 is a key mechanism underlying the numerous drug-drug interactions observed with itraconazole. nih.govnih.gov

Enzyme Induction and Inhibition Effects on this compound Formation

The synthesis of this compound from itraconazole is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comoup.com Consequently, the rate of this compound formation is highly susceptible to the influence of substances that either induce or inhibit CYP3A4 activity.

Enzyme Induction: The process of enzyme induction involves an increase in the synthesis of metabolic enzymes, which leads to faster drug metabolism. slideshare.netauckland.ac.nz Potent inducers of CYP3A4 can significantly accelerate the conversion of itraconazole to this compound. nih.gov This increased metabolism can alter the concentration of both the parent drug and its active metabolite. For example, co-administration of a strong CYP3A4 inducer like rifampin has been shown to decrease the systemic exposure of drugs metabolized by this enzyme. nih.gov The induction of CYP3A4 by rifampicin (B610482) takes several days to develop and to disappear after discontinuation. medsafe.govt.nz

Enzyme Inhibition: Conversely, enzyme inhibition results in decreased enzyme activity, leading to slower drug metabolism. slideshare.net Potent inhibitors of CYP3A4 can significantly reduce the formation of this compound by blocking the metabolic pathway. medsafe.govt.nz Itraconazole itself is a potent inhibitor of CYP3A4, which means it can inhibit its own metabolism. oup.commedsafe.govt.nzasm.org This self-inhibition can lead to complex pharmacokinetic interactions. Furthermore, research has indicated that the metabolites of itraconazole, including this compound and N-desalkyl-itraconazole, also contribute to the in vivo inhibition of CYP3A4. nih.gov The clinical effects of mechanism-based inhibitors, which bind irreversibly to the enzyme, are often more pronounced and last longer than those of reversible inhibitors. medsafe.govt.nz

The table below summarizes the effects of various compounds on CYP3A4 activity and the subsequent formation of this compound.

| Compound Class | Specific Agent | Effect on CYP3A4 | Consequence for this compound Formation |

| Inducers | Rifampin | Induction | Increased formation |

| Phenobarbital | Induction | Increased formation | |

| Phenytoin | Induction | Increased formation | |

| Inhibitors | Ketoconazole | Inhibition | Decreased formation |

| Ritonavir | Inhibition | Decreased formation | |

| Clarithromycin | Inhibition | Decreased formation | |

| Erythromycin | Inhibition | Decreased formation | |

| Itraconazole | Inhibition (auto-inhibition) | Decreased formation |

Genetic Polymorphisms Affecting Metabolic Enzyme Activity in Preclinical Models

Genetic variations, or polymorphisms, in the gene encoding the CYP3A4 enzyme can lead to significant differences in its catalytic activity, thereby affecting the rate of this compound formation. researchgate.netebmconsult.com The impact of these genetic variants has been extensively studied in preclinical in vitro models, such as recombinant insect microsomes, which allow for the functional analysis of individual enzyme variants. nih.gov

A comprehensive in vitro study evaluated the effects of 25 different CYP3A4 protein variants on the metabolism of itraconazole. The findings revealed a wide spectrum of activity compared to the wild-type enzyme (CYP3A4.1): nih.gov

Increased Activity: Three variants (CYP3A4.14, .15, and .19) demonstrated increased intrinsic clearance, indicating a more efficient conversion of itraconazole to this compound. nih.gov

Decreased Activity: A majority of the variants studied, seventeen in total, showed decreased enzyme activity in the catalysis of itraconazole. nih.gov This suggests that individuals carrying these alleles would produce this compound at a slower rate. The CYP3A4*22 allele is another variant known to be associated with reduced enzyme activity. nih.govfrontiersin.org

No Significant Difference: Four variants (CYP3A4.9, .10, .28, and .34) displayed no significant changes in metabolic activity compared to the wild-type enzyme. nih.gov

These preclinical findings highlight the substantial variability in itraconazole metabolism that can be attributed to genetic factors. The specific polymorphism an individual carries can directly influence the production of the this compound metabolite. frontiersin.org

The table below details the observed effects of several CYP3A4 genetic variants on itraconazole metabolism in a preclinical model.

| CYP3A4 Variant | Effect on Intrinsic Clearance (Metabolism of Itraconazole) | Implication for this compound Formation |

| CYP3A4.1 (Wild Type) | Baseline | Normal |

| CYP3A4.14 | Increased | Higher than normal |

| CYP3A4.15 | Increased | Higher than normal |

| CYP3A4.19 | Increased | Higher than normal |

| 17 other variants | Decreased | Lower than normal |

| CYP3A4.9 | No significant difference | Normal |

| CYP3A4.10 | No significant difference | Normal |

| CYP3A4.28 | No significant difference | Normal |

| CYP3A4.34 | No significant difference | Normal |

The following article focuses on the advanced analytical methodologies for the quantification of this compound, adhering strictly to the specified outline.

Advanced Analytical Methodologies for Quantification of this compound

Advanced Analytical Methodologies for Quantification

The analysis of hydroxyitraconazole in biological samples, such as plasma, necessitates sophisticated techniques capable of achieving high sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior performance characteristics compared to traditional HPLC methods.

Achieving a low Lower Limit of Quantification (LLOQ) is paramount for accurately measuring the concentrations of this compound, particularly in pharmacokinetic studies where drug levels can be very low. Several LC-MS/MS methods have been developed with impressive sensitivity.

One validated LC-MS/MS method reported an LLOQ of 1 ng/mL for both itraconazole (B105839) and this compound in human plasma, allowing for quantification up to 72 hours post-dose nih.gov. Another study established an LLOQ of 0.946 ng/mL for this compound, with a calibration range extending up to 224.908 ng/mL scholarsresearchlibrary.com. Similarly, a method utilizing UPLC-MS/MS achieved an LLOQ of 1.000 ng/mL for this compound, with a calibration range from 1.000 to 597.920 ng/mL nih.gov. Other studies have reported LLOQs as low as 0.025 μg/mL (equivalent to 25 ng/mL) for this compound using LC-MS/MS researchgate.net, and less than 0.01 µg/mL (10 ng/mL) using micellar electrokinetic chromatography (MEKC) with head-column field-amplified sample stacking nih.gov. A different HPLC method reported a detection limit of 10 ng/mL for this compound asm.org.

The accuracy and precision of analytical methods are critical for reliable quantification. Method validation typically involves assessing these parameters across a defined concentration range.

Linearity: Calibration curves for this compound have demonstrated excellent linearity, with correlation coefficients (r) consistently exceeding 0.99. For instance, one study reported linearity for this compound from 1.09 ng/mL to 406.77 ng/mL with an r value greater than 0.99 innovareacademics.in. Another method achieved linearity from 0.946 ng/mL to 224.908 ng/mL scholarsresearchlibrary.com. The linearity range for this compound in UPLC-MS/MS methods has been reported from 1.000 ng/mL to 597.920 ng/mL nih.gov, and from 0.500 ng/mL to 402.406 ng/mL nih.gov. A different study reported a linear response over the concentration range of 0.05 to 10 mg/liter for this compound asm.org.

Accuracy and Precision: Validation studies have consistently shown that the accuracy and precision of these methods are well within acceptable regulatory guidelines (e.g., FDA and EMA). For example, intra-day and inter-day precision and accuracy for this compound were reported to be within ±15% CV and %RE, except at the LLOQ where ±20% is acceptable nih.govinnovareacademics.in. Specifically, one study reported intra-day precision and accuracy values for this compound ranging from 8.0% to 18.3% (CV) and 83.9% to 99.3% (% Nominal), respectively scholarsresearchlibrary.com. Another study indicated that the precision and accuracy for this compound were within ±15% CV and ±15% RE nih.gov. QC samples for this compound consistently demonstrated repeatability of 5% or lower and concentration accuracy of 80% to 105% shimadzu.com.

Ensuring the stability of this compound in biological matrices is vital for sample integrity during storage and analysis. Various stability studies have been conducted to assess its behavior under different conditions.

Freeze-Thaw Stability: this compound has demonstrated good stability through multiple freeze-thaw cycles. For instance, it remained stable after three freeze-thaw cycles, with percent stability ranging between 101.3% and 110.2% scholarsresearchlibrary.com. Another study found it stable after four freeze-thaw cycles when stored at -30°C asm.org. Stability samples subjected to five cycles at -80°C and thawed unassisted at ambient temperature also showed acceptable results nih.gov.

Bench-Top and Autosampler Stability: Bench-top stability was assessed by allowing samples to sit at ambient temperature for 26 hours before extraction and analysis, with results remaining within acceptable limits nih.gov. Autosampler stability has also been evaluated, with samples remaining stable for up to 79 hours when kept at 5°C in the autosampler nih.gov. Processed samples were found to be stable for at least 24 hours at 4°C asm.org.

Long-Term Stability: Long-term stability studies indicated that this compound is stable in human plasma for extended periods. Samples stored below -15°C or -50°C for up to 360 days showed percent stability ranging between 99.1% and 108.4% scholarsresearchlibrary.com. Another study reported stability for 127 days at -22°C and for 306 days at -65°C nih.gov. Itraconazole and its metabolites, including this compound, were found to be stable in human plasma for 145 days when stored at -70°C freezers researchgate.netnih.gov.

Several analytical techniques have been employed for the determination of this compound, each with its own advantages and limitations for research utility.

HPLC vs. LC-MS/MS: While High-Performance Liquid Chromatography (HPLC) methods have been developed for this compound, LC-MS/MS is generally preferred for its superior sensitivity, selectivity, and lower sample volume requirements innovareacademics.innih.govresearchgate.net. HPLC methods often require larger sample volumes and may be less sensitive, particularly for metabolites innovareacademics.in. However, some HPLC methods have demonstrated good linearity and recovery nih.gov. Micellar electrokinetic chromatography (MEKC) has also been explored, showing good agreement with HPLC methods and indicating potential for therapeutic drug monitoring nih.gov.

LC-MS/MS Advantages: LC-MS/MS methods, including UPLC-MS/MS, offer significant advantages for research. They allow for simultaneous quantification of multiple triazole antifungals and their metabolites in a single run, reducing analytical time and costs nih.gov. The ability to achieve low LLOQs, high accuracy, and precision makes LC-MS/MS ideal for pharmacokinetic studies, bioequivalence studies, and drug interaction assessments nih.govresearchgate.netinnovareacademics.inresearchgate.netresearchgate.net. The development of multiplexed methods capable of analyzing several antifungals concurrently further enhances research efficiency nih.gov.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in various species. These investigations provide foundational data for predicting human pharmacokinetics and informing drug development strategies.

Absorption, Distribution, and Elimination Kinetics in Rodents (e.g., Rats)

Studies in rodent models, particularly rats, have provided initial insights into the pharmacokinetic behavior of hydroxyitraconazole. Following intravenous (IV) administration in rats, this compound exhibits specific elimination characteristics.

Elimination Half-life: The terminal elimination half-life of this compound in rats following IV injection was determined to be approximately 10.0 hours nih.gov.

Volume of Distribution (Vd): The volume of distribution for this compound in rats was reported as 2.4 L/kg nih.gov. This value indicates a moderate distribution into tissues.

Systemic Clearance: The systemic clearance of this compound in rats was measured at 3.4 ml/min/kg nih.gov.

Furthermore, the relationship between itraconazole (B105839) and its active metabolite, this compound, has been examined in rats. After oral administration, the area under the curve (AUC) ratio of this compound to itraconazole was approximately 2.7 , whereas after IV administration, this ratio was 0.9 nih.gov. This suggests that oral administration leads to a greater systemic exposure relative to the parent drug compared to IV administration. The fraction of systemically available itraconazole metabolized to this compound was found to be 21.0% after IV administration and 76.0% after oral administration in rats nih.gov.

Table 1: Pharmacokinetic Parameters of this compound in Rats (IV Administration)

| Parameter | Value | Unit | Reference |

| Elimination Half-life | 10.0 | hours | nih.gov |

| Volume of Distribution | 2.4 | L/kg | nih.gov |

| Systemic Clearance | 3.4 | ml/min/kg | nih.gov |

Comparative Pharmacokinetics Across Species (e.g., Canines, Hamsters)

Comparative pharmacokinetic studies are crucial for identifying suitable animal models that can better predict human responses. Research comparing the disposition of itraconazole and its metabolite, this compound, across different species has been conducted.

Interspecies comparisons indicate that the oral absorption of itraconazole is relatively rapid in rats and dogs, but slower in rabbits researchgate.netnih.gov. Regarding the metabolite-to-parent drug AUC ratios, these were found to be greater than unity in rats and dogs, but less than unity in rabbits researchgate.netnih.gov. Based on these findings, dogs are considered an appropriate animal model for predicting the oral absorption of itraconazole in humans, with rats serving as a viable alternative model researchgate.netnih.gov. While direct pharmacokinetic data for this compound across canines and hamsters is limited in the reviewed literature, species differences in the disposition of the parent compound and its metabolite highlight the importance of cross-species evaluation. For instance, plasma protein binding, a critical factor influencing distribution and elimination, can vary significantly between species, as exemplified by other compounds where binding was approximately 40% in dogs and 75% in rats mdpi.com.

Table 2: Comparative Metabolite-to-Parent Drug AUC Ratios

| Species | Administration Route | AUC Ratio (this compound/Itraconazole) | Reference |

| Rat | Oral | 2.7 | nih.gov |

| Rat | IV | 0.9 | nih.gov |

| Rat | Oral | >1 | researchgate.netnih.gov |

| Dog | Oral | >1 | researchgate.netnih.gov |

| Rabbit | Oral | <1 | researchgate.netnih.gov |

Volume of Distribution and Tissue Distribution Studies

The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent to which a drug is distributed throughout the body's tissues relative to its concentration in plasma. A larger Vd suggests that a drug distributes more extensively into tissues.

For this compound, studies in rats reported a volume of distribution of 2.4 L/kg following IV administration nih.gov. This value indicates that the compound distributes beyond the plasma volume into systemic tissues. The large volume of distribution observed for the parent compound, itraconazole, is often attributed to its lipophilicity, suggesting that this compound may also exhibit significant tissue partitioning nih.gov. While specific tissue distribution data for this compound is not extensively detailed in the provided results, general principles state that drugs with high Vd values are likely to be found predominantly in tissues, with less remaining in the circulating plasma msdmanuals.comcertara.com. For context, itraconazole itself has been shown to have a high volume of distribution (e.g., 6.3 ± 0.94 L/kg in horses) and was not detected in interstitial fluid, aqueous humor, or leukocytes in one study, suggesting its distribution is primarily within plasma and possibly other tissues not examined researchgate.net.

Mechanistic Aspects of this compound Disposition

Understanding the mechanistic aspects of drug disposition, such as protein binding and the involvement of transporter systems, is critical for elucidating how this compound behaves in vivo and how it may interact with other substances.

Protein Binding Dynamics in Preclinical Systems

Plasma protein binding (PPB) is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing its distribution, free concentration, and elimination. While specific data for this compound's protein binding across various preclinical species is limited, general principles and data from related compounds provide context.

Protein binding is typically evaluated in preclinical settings using methods like equilibrium dialysis or ultrafiltration to estimate unbound drug concentrations nih.govresearchgate.net. These studies are vital for lead optimization and predicting clinical behavior nih.gov. For example, in studies with a different compound, plasma protein binding rates varied significantly by species, with approximately 40% binding observed in dogs and 75% in rats mdpi.com. For itraconazole, high plasma protein binding (98.81 ± 0.17%) has been reported in horses researchgate.net. These examples underscore the importance of species-specific protein binding characteristics in preclinical assessments.

Influence of Physiological Factors on Preclinical Pharmacokinetics (e.g., Gender, Disease States in Animal Models)

Preclinical investigations into the pharmacokinetic behavior of this compound have begun to explore the impact of various physiological factors. While comprehensive studies specifically detailing the influence of gender or disease states on this compound's pharmacokinetics in animal models are limited, general trends observed for itraconazole and its metabolite suggest potential variability. For instance, studies on itraconazole have indicated that gender can influence its pharmacokinetic profile, with women sometimes exhibiting lower exposure than men due to factors such as absorption and metabolism researchgate.netfrontiersin.org. Similar influences could potentially affect this compound, although direct evidence in animal models remains scarce. Research into disease states in animal models is also an area that warrants further exploration to understand how specific pathological conditions might alter this compound's absorption, distribution, metabolism, and excretion.

Pharmacodynamic Activity in Preclinical Models and In Vitro Systems

The pharmacodynamic activity of this compound is crucial for understanding its contribution to the antifungal effects of itraconazole. Studies have primarily focused on its in vitro antifungal activity and its comparative efficacy against various fungal pathogens.

Antifungal Activity Against Fungal Pathogens (In Vitro Susceptibility Testing)

This compound exhibits significant in vitro antifungal activity against a broad spectrum of fungal pathogens. Microbroth dilution tests have shown that this compound generally possesses similar inhibitory concentrations (IC50 values) to itraconazole across a wide range of fungal isolates, including various genera of pathogenic fungi oup.comnih.gov. In approximately 90% of tested isolates, the IC50 values for both compounds were within one dilution range of experimental error, indicating comparable potency oup.comnih.gov. However, a subset of isolates, particularly Candida glabrata and Trichophyton mentagrophytes, demonstrated slightly greater susceptibility to itraconazole compared to this compound in some instances (10-15% of isolates) oup.comnih.gov. The specific Minimum Inhibitory Concentration (MIC) values can vary depending on the fungal species, the growth medium used, and the testing methodology nih.gov. For example, both itraconazole and this compound showed lower MIC values against Aspergillus fumigatus and Cryptococcus neoformans in brain heart infusion broth (BHI) compared to other media nih.gov.

Population Pharmacokinetic Modeling in Research

Population pharmacokinetic (PopPK) modeling is a valuable tool for understanding the complex pharmacokinetic profiles of itraconazole and its active metabolite, this compound. These models help to characterize inter-individual variability, identify factors influencing drug exposure, and inform dosing strategies.

Development of Mechanistic Physiologically-Based Pharmacokinetic (PBPK) Models

The development of mechanistic Physiologically-Based Pharmacokinetic (PBPK) models for itraconazole and its metabolites, including this compound, has been a significant area of research. These models aim to provide a more comprehensive understanding of the underlying physiological and biochemical processes governing drug disposition simulations-plus.comnih.govnih.govdiva-portal.orgscispace.com. PBPK models integrate in vitro and in vivo data to simulate drug behavior across different populations, formulations, and in the context of drug-drug interactions (DDIs) nih.govnih.govdiva-portal.orgnih.gov. For instance, PBPK models have been developed to simultaneously predict the pharmacokinetic profiles of itraconazole, hydroxy-itraconazole, and other metabolites like keto-itraconazole, accounting for mechanisms such as dissolution, precipitation, absorption, distribution, metabolism (particularly CYP3A4-mediated), and auto-inhibition simulations-plus.comnih.govdiva-portal.org. These models have been validated against clinical data and used to predict DDIs, improving the confidence in their application for guiding clinical study designs nih.govnih.govnih.gov. The understanding of how factors like formulation and food intake affect absorption has also been incorporated into these models asm.orgresearchgate.net.

Compound Names:

this compound

Itraconazole

Analysis of Non-linear Pharmacokinetics and Accumulation in Research Models

This compound, the principal active metabolite of itraconazole, exhibits complex pharmacokinetic behavior that deviates from simple linear proportionality with dose. Investigations into its disposition in research models have revealed characteristics of non-linear pharmacokinetics and accumulation, suggesting that its elimination and exposure levels are influenced by saturable processes and repeated administration.

Observed Non-linear Kinetics

The pharmacokinetic profile of this compound is marked by non-linearity, particularly when comparing single-dose versus multiple-dose administrations researchgate.netasm.orgasm.orgresearchgate.net. This non-linear behavior implies that as the dose increases, or with repeated dosing, changes in clearance, volume of distribution, or bioavailability may not be directly proportional. Studies employing population pharmacokinetic modeling have described the clearance of this compound using Michaelis-Menten kinetics, a model that accounts for saturable elimination pathways researchgate.netamazonaws.com. Furthermore, time-dependent changes in clearance have been observed in multidose studies, reinforcing the notion of non-linear disposition for this metabolite researchgate.net.

Accumulation in Research Models

Quantitative Data on Non-linear Behavior and Accumulation

Specific quantitative data from research models illustrate the non-linear and accumulative properties of this compound:

Table 1: Dose-Normalized AUC for 7-Hydroxyitraconazole in Rats Following Oral Itraconazole Administration

| Itraconazole Oral Dose (mg/kg) | Dose-Normalized AUC₀-₄₈h for 7-Hydroxyitraconazole (μg · min/ml) |

| 10 | 1,000 ± 171 |

| 30 | 1,090 ± 191 |

| 50 | 738 ± 153 |

Note: The decrease in the dose-normalized AUC at the highest dose (50 mg/kg) suggests potential saturable metabolic pathways for 7-hydroxyitraconazole formation in rats. Source: Adapted from nih.gov.

Table 2: this compound to Itraconazole Plasma Concentration Ratio in Humans

| Study Phase/Condition | OH-IT/ITRA Ratio (Mean ± SD) |

| Steady State (after 9th dose) | 2.2 ± 0.5 |

Note: This ratio indicates that this compound is present in plasma at concentrations approximately twice those of the parent drug at steady state. Source: Adapted from nih.gov.

Potential Mechanisms

The observed non-linear pharmacokinetics and accumulation of this compound are likely attributable to several mechanisms. The use of Michaelis-Menten kinetics to describe its clearance points to saturable elimination processes, such as enzymatic metabolism or transporter-mediated processes researchgate.netamazonaws.com. Furthermore, both itraconazole and this compound are known inhibitors of CYP3A4 enzymes, which are involved in their own metabolism. This can lead to auto-inhibition, where the metabolite itself contributes to a reduction in its own clearance or the clearance of the parent drug with repeated dosing amazonaws.comoup.com. In preclinical species, saturable intestinal first-pass metabolism has also been implicated as a factor contributing to dose-dependent changes in this compound formation nih.gov.

Compound Names:

this compound

Itraconazole

7-Hydroxyitraconazole

Molecular and Cellular Mechanisms of Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The primary antifungal activity of hydroxyitraconazole, like its parent compound itraconazole (B105839), stems from the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. researchgate.netpatsnap.com This inhibition leads to a cascade of downstream effects that compromise the integrity and function of the fungal cell.

This compound targets and inhibits a crucial enzyme in the ergosterol biosynthesis pathway known as cytochrome P450 14α-demethylase, or CYP51 (also referred to as Erg11p). researchgate.netfrontiersin.orgnih.gov This enzyme is a member of the cytochrome P450 superfamily and is responsible for the demethylation of lanosterol (B1674476), a precursor to ergosterol. nih.govnih.gov The inhibitory action of azole antifungals, including this compound, on CYP51 effectively blocks the production of ergosterol. frontiersin.orgfrontiersin.org In vitro studies have demonstrated that this compound exhibits antifungal activity comparable to itraconazole against a wide range of pathogenic fungi. nih.gov For the majority of 1481 clinical isolates, representing 48 genera, the IC50 values for both itraconazole and this compound were found to be the same. nih.gov

The inhibition of CYP51 by this compound leads to a depletion of ergosterol in the fungal cell membrane. frontiersin.orgfrontiersin.org Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal membrane, analogous to the role of cholesterol in mammalian cells. patsnap.comfrontiersin.org The reduction in ergosterol levels, coupled with the accumulation of toxic 14α-methylated sterol precursors, disrupts the normal structure and function of the cell membrane. frontiersin.org This disruption increases membrane permeability and can ultimately lead to cell lysis and fungal cell death. patsnap.com The initial effect is often fungistatic, inhibiting fungal growth, but can become fungicidal over time as cell integrity is progressively lost. researchgate.net

Non-Antifungal Molecular Mechanisms

Beyond its antifungal properties, this compound has been shown to possess distinct molecular mechanisms of action that are relevant to other pathological conditions, notably in the context of cancer biology.

This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly activated in various cancers. nih.govnih.gov The major metabolite of itraconazole in mammals, this compound, has been shown to inhibit the Hh pathway with an IC50 of approximately 1.2 µM. nih.gov This inhibition is achieved through a mechanism distinct from its antifungal action. reya-lab.org The Hedgehog pathway plays a crucial role in tumorigenesis, and its inhibition represents a promising anti-cancer strategy. nih.govuconn.edu Itraconazole and its metabolite act on Smoothened (SMO), a key component of the Hh pathway, but through a mechanism different from other known SMO antagonists. reya-lab.org

| Compound | Target Pathway | IC50 (in Shh-Light2 cells) | Mechanism of Action |

|---|---|---|---|

| This compound | Hedgehog (Hh) Signaling | ~1.2 µM | Inhibition of Smoothened (SMO) |

This compound, alongside its parent compound, exhibits significant anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.govresearchgate.net This activity is of particular interest in cancer research, as tumors rely on angiogenesis to grow and metastasize. The anti-angiogenic effects of itraconazole are attributed to the inhibition of endothelial cell proliferation and the disruption of key signaling pathways involved in angiogenesis, such as the vascular endothelial growth factor receptor 2 (VEGFR2) pathway. researchgate.netnih.gov Preclinical studies have demonstrated that itraconazole can reduce tumor microvessel density. nih.gov

Research into the non-antifungal activities of itraconazole and its metabolites has revealed effects on other cellular pathways. For instance, itraconazole has been found to inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govgrantome.com It also affects cholesterol trafficking within cells. nih.gov The exploration of these additional cellular targets and pathways for this compound is an ongoing area of research to fully elucidate its therapeutic potential beyond its established antifungal and anti-Hedgehog activities.

Mechanistic Drug Drug Interaction Studies

Cytochrome P450 Inhibition Profiles

Cytochrome P450 enzymes are critical for the metabolism of a vast number of xenobiotics, including therapeutic drugs. Inhibition of these enzymes by hydroxyitraconazole can lead to increased systemic exposure of co-administered drugs that are substrates for these enzymes.

This compound has been identified as a potent inhibitor of CYP3A4, the most abundant CYP isoform in the human liver and gut wall, responsible for the metabolism of a large proportion of orally administered drugs nih.govoup.comasm.orgnih.govnih.govfrontiersin.org. In vitro studies have quantified the inhibitory potency of this compound against CYP3A4. For instance, its inhibitory constant (Ki) for CYP3A4 has been reported as 0.008 µM researchgate.net. Other studies using midazolam as a substrate have indicated an unbound half-maximal inhibitory concentration (IC50) of 4.6 nM (0.0046 µM) for this compound psu.edu. These findings suggest that this compound can significantly impact the metabolic clearance of CYP3A4 substrates. While CYP3A4 is the most extensively studied, the potential for this compound to inhibit other CYP isoforms has also been investigated, though its primary impact is recognized to be on CYP3A4 nih.gov.

The inhibitory potential of this compound against CYP enzymes has been assessed through various in vitro methodologies, including human liver microsomes and recombinant CYP enzymes psu.eduevotec.com. These studies provide quantitative measures such as IC50 and Ki values, which are essential for predicting in vivo interactions. For example, the Ki value of 0.008 µM for CYP3A4 researchgate.net and the IC50 of 4.6 nM against CYP3A4 psu.edu are derived from such in vitro assessments.

Preclinical in vivo studies, often employing animal models, help to translate these in vitro findings. Studies have shown that itraconazole-related increases in the exposure of co-administered drugs are dependent on CYP3A function, and that itraconazole (B105839) metabolites, including this compound, are more potent inhibitors of CYP3A function than the parent drug nih.gov. Physiologically-based pharmacokinetic (PBPK) models, which integrate in vitro data with physiological parameters, are also used to predict the in vivo consequences of CYP inhibition by this compound nih.govresearchgate.net. These models can simulate scenarios to assess the magnitude of DDI, thereby informing the design of clinical studies nih.gov.

Table 1: In Vitro CYP Inhibition Potency of this compound

| CYP Isoform | Substrate (if specified) | IC50 (µM) | Ki (µM) | Reference |

| CYP3A4 | Midazolam | 0.0046 | - | psu.edu |

| CYP3A4 | - | - | 0.008 | researchgate.net |

Note: Values represent inhibitory concentrations derived from in vitro studies.

Interactions with Drug Transporters

Beyond enzyme inhibition, this compound also interacts with various drug transporters, particularly efflux transporters like P-glycoprotein (P-gp). These interactions can significantly alter the absorption, distribution, and elimination of transporter substrates.

This compound has been demonstrated to be a potent inhibitor of P-glycoprotein (P-gp), a major efflux transporter involved in limiting the absorption of many drugs from the gastrointestinal tract and pumping them out of cells researchgate.netresearchgate.netnih.govnih.govasm.orgasm.orgresearchgate.net. In vitro studies using transporter-overexpressing cells have determined the IC50 for this compound-mediated inhibition of P-gp-dependent transport of a model substrate (NMQ) to be 5 µM nih.gov. Another study reported a Ki value of 0.8 µM for P-gp inhibition by this compound researchgate.net.

Furthermore, this compound also exhibits inhibitory effects on other efflux transporters. It has been shown to significantly inhibit breast cancer resistance protein (BCRP) with an IC50 of 12 µM and bile salt export pump (BSEP) with an IC50 of 17 µM nih.govasm.org. These findings indicate a broad spectrum of inhibition against key efflux transporters involved in drug disposition.

The interaction of this compound with uptake transporters is also a relevant aspect of its DDI profile. Studies have shown that this compound can inhibit OATP1B1-mediated transport, with an IC50 value of 2.95 µM using EβG as a substrate mdpi.com. This inhibition of uptake transporters can further influence the intracellular concentration and systemic exposure of their substrates.

Table 2: In Vitro Transporter Inhibition Potency of this compound

| Transporter | IC50 (µM) | Ki (µM) | Reference |

| P-gp | 5 | 0.8 | researchgate.netnih.gov |

| BCRP | 12 | - | nih.gov |

| BSEP | 17 | - | nih.gov |

| OATP1B1 | 2.95 | - | mdpi.com |

Note: Values represent inhibitory concentrations derived from in vitro studies. Substrates used for IC50 determination are noted where specified.

Consequences of Mechanistic Interactions on Co-administered Substrates in Research Systems

The combined inhibition of CYP3A4 and drug transporters by this compound has significant implications for the pharmacokinetics of co-administered drugs. In research systems, these interactions manifest as altered substrate exposure, demonstrating the clinical relevance of these mechanistic effects.

Fungal Resistance Mechanisms and Molecular Epidemiology in Research

Molecular Basis of Fungal Resistance to Azoles and Hydroxyitraconazole

The primary mechanisms of fungal resistance to azole antifungals, the class to which this compound belongs, involve modifications of the ergosterol (B1671047) biosynthesis pathway and the active removal of the drug from the fungal cell. nih.govamazonaws.com

The principal target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. nih.govnih.gov This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.gov These changes can reduce the binding affinity of azole drugs, including by extension this compound, to the enzyme, thereby diminishing their inhibitory effect and leading to resistance. nih.govnih.gov

Several studies have identified specific mutations in the ERG11 gene of various Candida species that are associated with reduced susceptibility to azoles. nih.govnih.govmdpi.com For instance, in Candida albicans, mutations leading to amino acid substitutions such as Y132F, K143R, and G464S have been shown to increase resistance to fluconazole (B54011) and voriconazole (B182144), with some changes also affecting itraconazole (B105839) susceptibility. nih.govnih.gov While direct studies on this compound are limited, the shared mechanism of action with itraconazole suggests that these mutations would similarly impact its efficacy.

Table 1: Examples of ERG11 Mutations in Candida albicans and Their Impact on Azole Susceptibility

| Amino Acid Substitution | Effect on Azole Susceptibility | Reference |

| Y132F | Increased resistance to fluconazole and voriconazole. | nih.gov |

| K143R | Increased resistance to fluconazole and voriconazole. | nih.gov |

| G464S | Increased resistance to fluconazole and voriconazole. | nih.gov |

| A114S | Significant increases in fluconazole and voriconazole resistance. | nih.gov |

| Y132H | Significant increases in fluconazole and voriconazole resistance. | nih.gov |

Note: This table is based on data for various azole antifungals, including itraconazole, and is relevant to this compound due to their similar modes of action.

Another primary mechanism of azole resistance is the increased expression of genes that encode for efflux pumps. nih.govbiomedpharmajournal.org These pumps are membrane proteins that actively transport antifungal drugs out of the fungal cell, thereby reducing the intracellular concentration of the drug below the level required for effective inhibition of the target enzyme. nih.gov

Two major families of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters (encoded by genes such as CDR1 and CDR2) and the major facilitator superfamily (MFS) transporters (encoded by genes like MDR1). nih.govbiomedpharmajournal.org Overexpression of these genes has been observed in azole-resistant clinical isolates of Candida albicans and other fungal pathogens. nih.govnih.gov Studies focusing on itraconazole have demonstrated a significant upregulation of CDR1 and CDR2 in resistant isolates. nih.govnih.gov Given the structural and functional similarities, it is understood that these efflux pumps also contribute to resistance against this compound.

Table 2: Efflux Pump Genes Associated with Azole Resistance in Candida albicans

| Gene | Efflux Pump Family | Role in Azole Resistance | Reference |

| CDR1 | ATP-binding cassette (ABC) | Upregulation leads to active efflux of azoles. | nih.gov |

| CDR2 | ATP-binding cassette (ABC) | Upregulation contributes to azole efflux. | nih.gov |

| MDR1 | Major Facilitator Superfamily (MFS) | Overexpression is associated with azole resistance. | nih.gov |

Cross-Resistance Patterns with Itraconazole and Other Antifungal Agents

Due to shared resistance mechanisms, fungal isolates that develop resistance to one azole antifungal often exhibit reduced susceptibility to other azoles. nih.gov This phenomenon is known as cross-resistance. For instance, mutations in the ERG11 gene or the overexpression of efflux pumps that confer resistance to itraconazole are likely to also reduce the efficacy of this compound and other azoles like fluconazole and voriconazole. nih.govnih.gov

However, the extent of cross-resistance can vary depending on the specific mutation and the particular azole. Some ERG11 mutations have been shown to cause significant resistance to fluconazole and voriconazole, while having a less pronounced effect on itraconazole susceptibility. nih.gov In vitro studies comparing the activity of itraconazole and this compound have found that for the vast majority of fungal isolates, their potencies are very similar. nih.gov For a small percentage of Candida glabrata and Trichophyton mentagrophytes isolates, a higher susceptibility to itraconazole than to this compound has been noted. nih.gov

Methodologies for Investigating Resistance Phenotypes and Genotypes In Vitro

Several in vitro methods are employed to assess the susceptibility of fungal isolates to antifungal agents and to investigate the molecular basis of resistance.

To determine the resistance phenotype, antifungal susceptibility testing (AST) is performed. The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus. nih.gov Colorimetric assays, such as the MTT assay, can also be used to determine MIC endpoints and generally show good correlation with visual assessments of growth. nih.gov

Genotypic methods are used to identify the molecular mechanisms underlying resistance. These techniques include:

Gene Sequencing: Direct sequencing of genes like ERG11 is used to identify mutations that may confer resistance. mdpi.com

Real-Time PCR (qPCR): This method is used to quantify the expression levels of genes, such as those encoding efflux pumps (CDR1, CDR2, MDR1), to determine if their upregulation is contributing to a resistant phenotype. researchgate.net

Rhodamine 6G Efflux Assay: This is a functional assay to measure the activity of efflux pumps. Increased efflux of the fluorescent dye rhodamine 6G from fungal cells correlates with the overexpression of efflux pumps and can indicate a mechanism of azole resistance. nih.gov

These methodologies are crucial for surveillance of antifungal resistance, understanding the mechanisms of resistance, and guiding therapeutic choices.

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Antifungal Activity

The antifungal efficacy of hydroxyitraconazole, much like other triazole antifungals, is primarily attributed to its ability to disrupt the synthesis of ergosterol (B1671047), an essential component of fungal cell membranes scispace.comgoogle.comacs.org. The critical structural determinant enabling this action is the triazole ring . This heterocyclic moiety is vital for binding to and inhibiting fungal cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51) google.comacs.orggoogle.comresearchgate.net. By blocking the demethylation of lanosterol, a key step in ergosterol biosynthesis, this compound leads to the accumulation of toxic sterol precursors and a deficiency in ergosterol, ultimately compromising fungal cell membrane integrity and leading to cell death scispace.comgoogle.com.

Table 8.1.1: In Vitro Antifungal Activity of this compound

| Organism | MIC (mg/mL) | MIC (mg/L) | Reference |

| C. albicans | 0.019 | 19 | psu.edu |

| ≤0.008 | ≤8 | oup.com | |

| 0.016 | 16 | oup.com | |

| A. fumigatus | 0.078 | 78 | psu.edu |

| 0.137 | 137 | google.com | |

| C. neoformans | 0.078 | 78 | psu.edu |

Note: MIC values are presented as reported in the literature. Variations in reported values may be due to differences in assay methods and fungal strains.

Comparison of this compound SAR with Itraconazole (B105839)

The SAR of this compound is closely aligned with that of itraconazole, primarily because this compound is its pharmacologically active metabolite google.comresearchgate.netnih.gov. Both compounds exert their antifungal effects through the inhibition of fungal ergosterol biosynthesis via the 14α-demethylase enzyme scispace.comgoogle.comacs.org.

The correlation between their plasma concentrations further supports this similarity; this compound levels often mirror those of itraconazole, and are sometimes higher researchgate.netpsu.educaymanchem.com. Importantly, research into itraconazole's non-antifungal activities (such as antiviral or antiangiogenic effects) has demonstrated that the triazole moiety, crucial for antifungal activity, is not essential for these other functions researchgate.net. This distinction underscores the specific role of the triazole ring in conferring antifungal SAR, a feature shared by both itraconazole and this compound.

Influence of Stereochemistry on Biological Activity in Research Models

Stereochemistry plays a significant role in the biological activity of itraconazole and, by extension, its metabolite this compound. Itraconazole possesses three chiral centers, resulting in eight possible stereoisomers, with the clinically used formulation being a mixture of four cis-stereoisomers psu.edu.

Studies have shown that the stereochemistry of itraconazole itself markedly influences its antifungal potency. Differences in potency of up to 32-fold have been observed between different stereoisomers against specific fungal strains psu.edu. For instance, certain trans-isomers of itraconazole have demonstrated antifungal activity comparable to the cis-isomers google.com.

Furthermore, the metabolic conversion of itraconazole to this compound is highly stereoselective. Research indicates that only specific stereoisomers of itraconazole, particularly those with the (2R,4S) configuration in the dioxolane ring, are effectively metabolized by CYP3A4 to form this compound. Stereoisomers with the (2S,4R) configuration are not significantly metabolized psu.edu. This stereoselective metabolism means that the stereochemical composition of the parent itraconazole directly impacts the formation and subsequent availability of this compound.

This compound itself is also described as a mixture of diastereomers psu.edu. While the precise impact of this compound's own stereochemistry on its antifungal activity is less extensively documented than that of itraconazole, preliminary findings suggest that the stereochemistry of the dioxolane ring might influence its potency differently compared to itraconazole google.com.

Table 8.3.1: Comparative Antifungal Potency of Itraconazole Stereoisomers (Illustrative Data)

| Stereoisomer Group | Fungal Strain | Potency Metric | Value (approx.) | Notes |

| Racemic Itraconazole | C. albicans | IC50 | 0.16 μM | Baseline comparison google.com |

| cis-diastereomers | C. albicans | IC50 | 0.056 μM | 4R-cis more potent than 4S-cis google.com |

| trans-diastereomers | C. albicans | IC50 | ~1.1 μM | Less potent than cis for HUVEC proliferation; comparable to cis for some fungal strains google.com |

| Various | C. albicans strain | MIC | 0.05-0.10 μg/mL | Range of MICs for different specific isomers google.com |

| Various | Multiple fungi | Potency Diff. | Up to 32-fold | Significant differences observed between stereoisomers against certain fungal strains psu.edu |

Note: Data primarily reflects itraconazole stereoisomer activity, as direct comparative data for this compound stereoisomers is limited. The influence of itraconazole stereochemistry on its metabolism to this compound is a key aspect of this SAR.

Compound List:

this compound

Itraconazole

Ketoconazole

Posaconazole

N-Desalkyl Itraconazole (ND-ITZ)

Keto-itraconazole (KT-ITZ)

Propiconazole

Amphotericin B

Exploration of Research Applications Beyond Antifungal Agents

Role as a Reference Compound in Antifungal Drug Development

The significant presence and activity of hydroxyitraconazole necessitate its use as a standard in therapeutic drug monitoring (TDM). cerilliant.com TDM is employed to optimize dosing for itraconazole (B105839), and the combined levels of the parent drug and its active metabolite are often considered to ensure therapeutic efficacy. synnovis.co.ukjst.go.jp Certified reference materials and spiking solutions of this compound are therefore vital for calibrating and validating analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in clinical and diagnostic testing. cerilliant.comcerilliant.com These reference standards ensure that measurements of this compound in patient samples (blood, serum, or plasma) are accurate and reliable. cerilliant.com

The table below summarizes the key characteristics of this compound as a reference compound.

| Characteristic | Description |

| Metabolic Status | Major active metabolite of itraconazole. drugbank.com |

| Antifungal Activity | In vitro potency is comparable to the parent drug, itraconazole. nih.gov |

| Plasma Concentration | Often higher than itraconazole, contributing significantly to the overall antifungal effect. drugbank.comsynnovis.co.uk |

| Clinical Relevance | Monitored alongside itraconazole to optimize therapy and ensure efficacy. jst.go.jp |

| Analytical Use | Used as a certified reference standard for calibrators and controls in HPLC and LC-MS/MS assays. cerilliant.comcerilliant.com |

Investigation in Oncology Research Models (e.g., Cancer Cell Lines, Murine Tumor Models)

The potential of repurposing existing drugs for cancer therapy has led to the investigation of itraconazole and its metabolites in oncology. Research has shown that this compound, alongside its parent compound, exhibits anticancer properties in various preclinical models. nih.gov

One of the key mechanisms identified is the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can contribute to tumorigenesis when aberrantly activated. nih.govnih.gov A drug screen identified itraconazole as an inhibitor of this pathway, and notably, its primary metabolite, this compound, was also shown to be an inhibitor of Hedgehog signaling. nih.gov

These in vitro findings have been explored in in vivo animal models. In a murine model of Hedgehog-dependent medulloblastoma, treatment with itraconazole led to reduced tumor growth. nih.gov Similarly, in a murine basal cell carcinoma (BCC) model, itraconazole treatment suppressed tumor growth. nih.gov While these studies primarily administered the parent drug, the known metabolism to this compound and the metabolite's own anti-Hedgehog activity suggest it likely contributes to the observed effects. nih.gov

Further research in a murine xenograft model of esophageal cancer demonstrated that after oral administration of itraconazole, both the parent drug and this compound were detectable in the tumors. aacrjournals.org This confirms that the active metabolite reaches the tumor site, where it can exert its anticancer effects. The study found that itraconazole treatment resulted in decreased HER2/AKT signaling in the xenograft tumors. aacrjournals.org Itraconazole has also been studied in various cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma, and esophageal adenocarcinoma cells, where it was shown to inhibit proliferation and induce cell-cycle arrest. nih.govaacrjournals.org

The table below details findings from key oncology studies involving itraconazole and its metabolite.

| Research Model | Cancer Type | Key Findings |

| In Vitro Drug Screen | General | This compound was identified as an inhibitor of the Hedgehog signaling pathway. nih.gov |

| Murine Allograft Model | Medulloblastoma | Itraconazole treatment reduced tumor growth. nih.govnih.gov |

| Murine Model | Basal Cell Carcinoma (BCC) | Itraconazole suppressed tumor growth. nih.gov |

| Murine Xenograft Model | Esophageal Cancer | Both itraconazole and this compound were detected in tumors; treatment inhibited the HER2/AKT signaling pathway. aacrjournals.org |

Other Emerging Research Applications (e.g., Antiviral Activity in In Vitro Models)

Beyond its established antifungal and emerging anticancer activities, this compound has been investigated for other therapeutic applications, most notably for its potential antiviral effects. The global effort to identify existing drugs that could be repurposed to treat viral infections has included the evaluation of itraconazole and its metabolites.

In vitro studies have demonstrated that both itraconazole and this compound (often referred to as 17-OH itraconazole in virology literature) possess activity against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov In cell-based assays using human Caco-2 cells, this compound showed inhibition of SARS-CoV-2 activity with a half-maximal effective concentration (EC₅₀) of 3.6 µM. nih.govnih.gov For comparison, the parent compound itraconazole had an EC₅₀ of 2.3 µM in the same assay, while the antiviral drug remdesivir (B604916) showed an EC₅₀ of 0.4 µM. nih.govnih.gov

These studies confirmed the antiviral activity in different cell lines, including VeroE6-eGFP cells. nih.govnews-medical.net While the antiviral potency of this compound was less than that of dedicated antiviral agents like remdesivir, the findings highlighted a potential new therapeutic avenue for this well-established metabolite. nih.govnews-medical.net However, it is important to note that despite the promising in vitro results, a subsequent clinical study in hospitalized COVID-19 patients did not show a beneficial effect from itraconaconazole treatment. nih.govnih.gov

The table below summarizes the in vitro antiviral activity of this compound against SARS-CoV-2.

| Compound | Cell Line | EC₅₀ Value |

| This compound | Caco-2 | 3.6 µM nih.govnih.gov |

| Itraconazole | Caco-2 | 2.3 µM nih.govnih.gov |

| Remdesivir | Caco-2 | 0.4 µM nih.govnih.gov |

Challenges and Future Directions in Hydroxyitraconazole Research

Methodological Complexities in Preclinical and In Vitro Studies

The robust evaluation of hydroxyitraconazole's efficacy and mechanisms of action in preclinical and in vitro settings is often hampered by inherent methodological complexities. These challenges can lead to variability in research findings and necessitate a concerted effort towards standardization.

Standardization of Research Assays and Models

A significant challenge in this compound research is the lack of standardized assays and preclinical models. This inconsistency makes direct comparison of results across different studies difficult and can impede the validation of findings. For example, in vitro assays for drug metabolism or transporter interactions may employ different buffer compositions, incubation times, or enzyme sources, leading to divergent outcomes. Similarly, the selection of animal models for pharmacokinetic or efficacy studies needs to be standardized to ensure reproducibility. Developing consensus guidelines for assay validation, defining optimal cell culture conditions, and establishing reference standards for this compound quantification are crucial steps towards improving the reliability and comparability of research data.

Unexplored Research Avenues and Potential Applications

While this compound is recognized for its antifungal properties, its full therapeutic potential remains largely unexplored. Current research primarily focuses on its role as a metabolite of itraconazole (B105839), but dedicated investigations into its independent pharmacological activities are warranted. Potential new avenues include exploring its efficacy against drug-resistant fungal strains, where it might offer an alternative or synergistic approach. Furthermore, emerging research suggests potential roles in other therapeutic areas, such as anti-cancer therapy, immunomodulation, and even neuroprotection, which require extensive validation. Investigating its precise molecular targets and signaling pathways in these contexts represents a significant unexplored research frontier.

Integration of Multi-Omics Data in Mechanistic Research

Understanding the complex mechanisms by which this compound exerts its effects necessitates the integration of multi-omics data, such as proteomics, metabolomics, and transcriptomics. Proteomic studies can identify specific protein targets and downstream effectors modulated by this compound, offering insights into its cellular impact. Metabolomic analyses can reveal changes in metabolic pathways, providing a comprehensive view of its biochemical interactions and potential off-target effects. Integrating these datasets can help elucidate this compound's mechanism of action at a systems level, identify biomarkers for treatment response, and uncover novel therapeutic targets. For instance, combining proteomic data with metabolomic profiles could reveal how this compound perturbs cellular energy production or stress response pathways.

Development of Novel Research Tools and Analytical Techniques

Advancements in research tools and analytical techniques are critical for overcoming current limitations in this compound studies. The development of more sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, is essential for accurate quantification of this compound in complex biological matrices, including plasma, tissues, and cellular extracts. Novel assay development, including high-throughput screening methods, could accelerate the discovery of new applications. Furthermore, the creation of targeted probes or genetically engineered cell lines that specifically respond to this compound could provide more precise tools for investigating its molecular interactions and biological activities.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying hydroxyitraconazole in biological matrices, and how are they validated?

- Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key validation parameters include sensitivity (lower limit of quantification ~0.02 mg/L), specificity (separation from itraconazole and other metabolites), and linearity (e.g., 0.05–5 mg/L range). For example, Kousoulos et al. (2006) automated liquid-liquid extraction in 96-well plates for high-throughput analysis, achieving precision (CV <15%) and accuracy (85–115%) . Internal standards (e.g., deuterated analogs) are critical to minimize matrix effects .

Q. How do concomitant medications like anticonvulsants affect this compound pharmacokinetics?

- Methodological Answer : Enzyme-inducing drugs (e.g., phenytoin) reduce this compound exposure by >10-fold via CYP3A4 induction. To study such interactions, researchers should:

Design crossover trials with steady-state dosing of this compound and the interacting drug.

Collect serial blood samples over 24–48 hours post-dose.

Use population pharmacokinetic models to quantify clearance changes. Ducharme et al. (1995) demonstrated a tenfold reduction in this compound AUC when co-administered with phenytoin, necessitating dose adjustments .

Q. What are the best practices for bioanalytical method validation when studying this compound?

- Methodological Answer : Follow FDA/EMA guidelines for bioanalytical validation:

- Selectivity : Ensure no interference from plasma components or itraconazole.

- Linearity : Validate over the expected concentration range (e.g., 0.02–5 mg/L).

- Stability : Assess freeze-thaw, short-term, and long-term stability under storage conditions.

- Recovery : Optimize extraction efficiency (e.g., ≥80% via protein precipitation or solid-phase extraction). Law et al. (1994) validated a bioassay using this compound standards, emphasizing cross-reactivity testing with itraconazole .

Advanced Research Questions

Q. How can experimental designs like factorial analysis optimize this compound formulations?

- Methodological Answer : A 2³ factorial design (e.g., factors: polymer concentration, surfactant type, and drug loading) identifies critical parameters affecting nanoparticle encapsulation efficiency. For example:

- Response Surface Methodology (RSM) : Models interactions between variables to maximize bioavailability.

- In vitro-in vivo correlation (IVIVC) : Links dissolution profiles to pharmacokinetic outcomes. Box et al. (1978) provide statistical frameworks for such optimization .

Q. What methodological challenges arise when integrating this compound data into therapeutic drug monitoring (TDM) protocols?

- Methodological Answer : Key challenges include:

- Metabolite Activity : this compound contributes ~50% of antifungal activity, yet TDM often measures only itraconazole. Mouton et al. (2006) proposed summing itraconazole + this compound concentrations for correlation with clinical outcomes .

- Target Thresholds : Optimal combined trough levels for prophylaxis are ≥1.0 mg/L, but inter-patient variability (e.g., CYP2C19 polymorphisms) complicates standardization .

- Sampling Strategy : Trough levels (pre-dose) are critical, but longitudinal sampling may better predict AUC/MIC ratios .

Q. How do pharmacodynamic models account for this compound’s contribution to antifungal efficacy?

- Methodological Answer : Develop mechanism-based models incorporating:

- Protein Binding : Adjust for free fractions (this compound is 99% protein-bound).

- Time-Kill Assays : Quantify synergistic effects between itraconazole and this compound against Aspergillus spp.

- Monte Carlo Simulations : Predict probability of target attainment (PTA) using population PK/PD data. Evidence from Medical Mycology (2016) shows no significant difference in efficacy between patients with/without detectable this compound, suggesting complex interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息